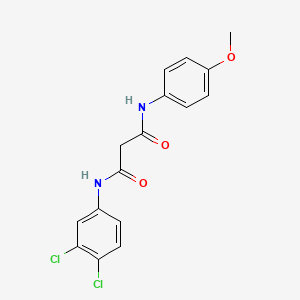
N~1~-(3,4-dichlorophenyl)-N~3~-(4-methoxyphenyl)malonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-1-(3,4-dichlorophenyl)-N-3-(4-methoxyphenyl)malonamide, also known as DCM, is a chemical compound that has been studied extensively for its potential use in scientific research. DCM is a malonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields.
Scientific Research Applications
Recovery of Iron(III) from Chloride Solutions
Malonamides, including N,N'-tetrasubstituted variants, have been explored for their efficacy in solvent extraction processes, particularly for the recovery of iron(III) from concentrated chloride solutions. This application highlights their potential in hydrometallurgy and environmental remediation efforts. The study by Paiva and Costa (2005) demonstrated that certain malonamides could efficiently and selectively remove Fe(III) from hydrochloric acid solutions, suggesting a promising avenue for practical applications in metal recovery and waste treatment processes (Paiva & Costa, 2005).
Adenosine Receptors Agonists
Another area of research involves the modification of adenosine-5'-uronamide derivatives, including those with N6-substituted phenylcarbamoyl groups, to create potent agonists for adenosine receptors. These compounds have been tested for their affinity at A1, A2A, and A3 adenosine receptors, with some derivatives demonstrating high affinity, particularly at A3 receptors. This suggests potential applications in designing new therapeutic agents targeting cardiovascular diseases, inflammation, and neurodegenerative disorders (Baraldi et al., 1996).
Molecular Docking and Structure Analysis
The analysis of tetrazole derivatives, including those substituted with methoxyphenyl groups, through docking studies and crystal structure analysis, underscores the potential of such compounds in drug design and development. These studies offer insights into the orientation and interaction of molecules within the active sites of target enzymes, such as cyclooxygenase-2, which plays a crucial role in inflammation and pain. The research by Al-Hourani et al. (2015) into the docking studies and crystal structure of tetrazole derivatives provides valuable data for the development of new COX-2 inhibitors (Al-Hourani et al., 2015).
Interfacial Study of Iron(III) Extraction
Furthering the understanding of N,N'-tetrasubstituted malonamides, Santos and Paiva (2014) investigated the interfacial behavior of these compounds in the liquid-liquid extraction of iron(III), providing insights into the mechanisms involved and highlighting the structural and diluent effects on extraction efficiency. This research could inform the development of more efficient processes for metal extraction and purification (Santos & Paiva, 2014).
properties
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-(4-methoxyphenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-23-12-5-2-10(3-6-12)19-15(21)9-16(22)20-11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMYTTUREHFDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(3,4-dichlorophenyl)-N~3~-(4-methoxyphenyl)malonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2824792.png)

![1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2824797.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2824798.png)
![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2824801.png)




![N-butyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824808.png)
![3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2824809.png)

